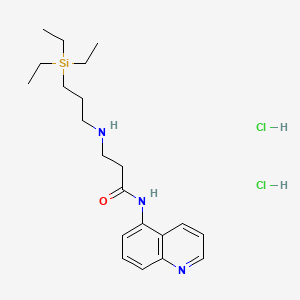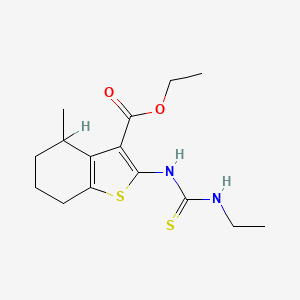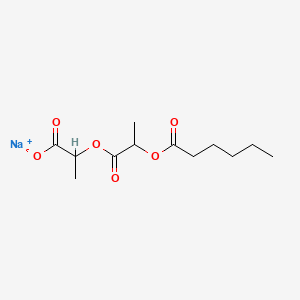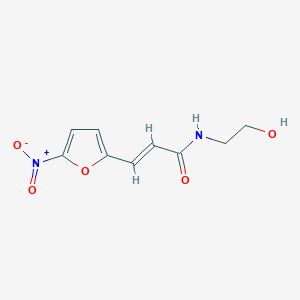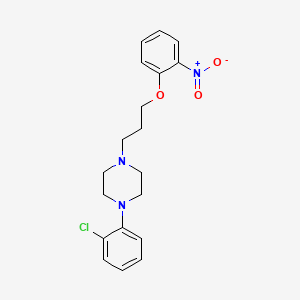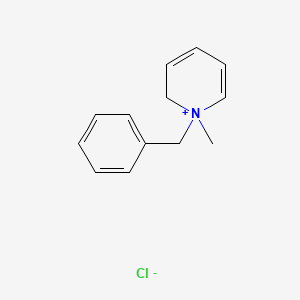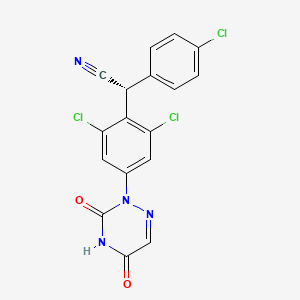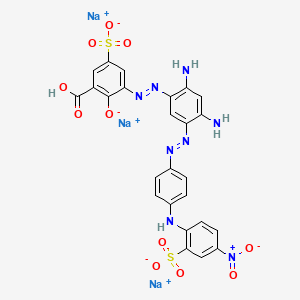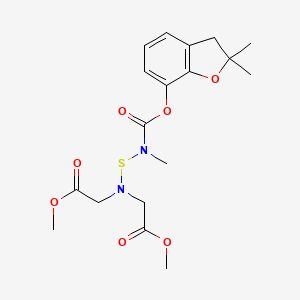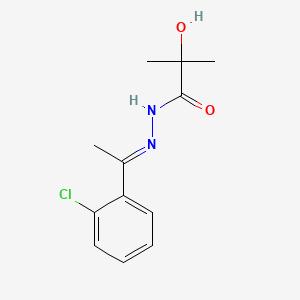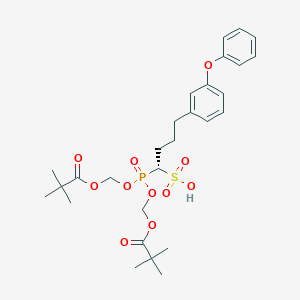
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is a complex organic compound with a unique structure that includes a phosphinylidene group and a phenoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- typically involves multiple steps. The process begins with the preparation of the 2,2-dimethylpropanoic acid derivative, followed by the introduction of the phosphinylidene group. The phenoxyphenyl moiety is then attached through a series of esterification reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Advanced purification methods, including distillation and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may interact with enzymes or receptors, modulating their activity. The phosphinylidene group can participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: This compound shares structural similarities but lacks the phosphinylidene and phenoxyphenyl groups.
Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-cis)-: Similar in having a phenoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is unique due to its combination of a phosphinylidene group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
178060-79-2 |
|---|---|
Molekularformel |
C28H39O11PS |
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
(1S)-1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)/t24-/m0/s1 |
InChI-Schlüssel |
PMGZJNCIQHGNLT-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OCOP(=O)([C@H](CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



